N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The process may include the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Nitro and Chloro Groups: Nitration and chlorination reactions are carried out to introduce the nitro and chloro substituents on the pyrazole ring.
Attachment of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction using an appropriate alkyl halide.
Formation of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could yield a variety of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The nitro and chloro groups may play a role in binding to enzymes or receptors, while the sulfonamide group can enhance solubility and bioavailability. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine
Uniqueness
N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both nitro and chloro groups, along with the sulfonamide moiety, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C10H11ClF2N6O4S |
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Molecular Weight |
384.75 g/mol |
IUPAC Name |
N-[2-(4-chloro-3-nitropyrazol-1-yl)ethyl]-1-(difluoromethyl)-3-methylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C10H11ClF2N6O4S/c1-6-8(5-18(15-6)10(12)13)24(22,23)14-2-3-17-4-7(11)9(16-17)19(20)21/h4-5,10,14H,2-3H2,1H3 |
InChI Key |
XNLAGGRRRBYZHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NCCN2C=C(C(=N2)[N+](=O)[O-])Cl)C(F)F |
Origin of Product |
United States |
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